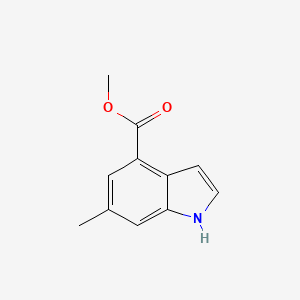
methyl 6-methyl-1H-indole-4-carboxylate
Cat. No. B8219150
M. Wt: 189.21 g/mol
InChI Key: HNXFVUFQRGWNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150556B2
Procedure details


A reaction tube was charged with 6-bromo-1H-indole-4-carboxylic acid methyl ester (635 mg, 2.5 mmol) and Pd(PPh3)4 (15.7 mg, 0.06 mmol) followed by DMF (8 mL), trimethylboroxine (1.3 mL, 9.5 mmol), and an aqueous solution of Na2CO3 (2.75 mL, 4M, 11 mmol). The tube was sealed and the reaction mixture was heated in the microwave at 120° C. for 80 m. The reaction mixture was diluted with water (25 mL) and ethyl acetate (25 mL), filtered, and the mother liquors were isolated and washed with water (2×25 mL) and brine (1×25 mL), dried and concentrated. The residue was purified by flash chromatography using a gradient of ethyl acetate and hexane. The intermediate, 6-methyl-1H-indole-4-carboxylic acid methyl ester (238 mg, 50% yield) was isolated by evaporation of the solvent. A solution of this intermediate (238 mg, 1.26 mmol) in THF (10 mL) was cooled to 0° C. and LAH (77 mg, 2.0 mmol) was added in portions under an atmosphere of N2. The reaction mixture was stirred at 0° C. for 2 h, then at ambient temperature for 18 h. An additional portion of LAH (40 mg, 1.05 mmol) was added and the reaction mixture was stirred an additional 3 h then added to a saturated solution of NaHCO3 in portions. After stirring for 15 m, the mixture was extracted with ethyl acetate (3×15 mL) and the combined extracts were washed with brine, dried and concentrated to 174 mg of crude 6-methyl-1H-indol-4-yl)-methanol which was used directly. This intermediate was converted to the title compound using methods similar to those described in Example 31. LCMS (ESMS): m/z 392 (M+H).
Quantity
635 mg
Type
reactant
Reaction Step One







Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[CH:8][NH:9][C:10]=2[CH:11]=[C:12](Br)[CH:13]=1)=[O:4].[CH3:15]N(C=O)C.CB1OB(C)OB(C)O1.C([O-])([O-])=O.[Na+].[Na+]>O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH:7]=[CH:8][NH:9][C:10]=2[CH:11]=[C:12]([CH3:15])[CH:13]=1)=[O:4] |f:3.4.5,^1:45,47,66,85|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
635 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C=2C=CNC2C=C(C1)Br
|
|
Name
|
|
|
Quantity
|
15.7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CB1OB(OB(O1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
2.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mother liquors were isolated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×25 mL) and brine (1×25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C=2C=CNC2C=C(C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 238 mg | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
